AHD-HN-13C3
Description
Properties
Molecular Formula |
C₁₁¹³C₃H₁₁N₃O₃ |
|---|---|
Molecular Weight |
272.23 |
Synonyms |
1-[(E)-[(2-Hydroxy-1-naphthalenyl)methylene]amino]-2,4-imidazolidinedione-13C3 |
Origin of Product |
United States |
Synthetic Methodologies and Isotope Incorporation Strategies for Ahd Hn 13c3 and Analogues
Advanced Synthetic Routes for Carbon-13 Enrichment of Hydantoin (B18101) Derivatives
The enrichment of the hydantoin scaffold with ¹³C isotopes can be achieved through several established and advanced synthetic methodologies. These methods are chosen based on the desired labeling pattern, required isotopic purity, and the availability of labeled starting materials. openmedscience.com
Achieving high isotopic purity, often exceeding 98-99 atom % ¹³C, necessitates multi-step synthetic pathways that utilize simple, highly enriched ¹³C-containing building blocks. googleapis.com For a triply labeled hydantoin ring, as in AHD-HN-¹³C₃, a common strategy involves building the heterocyclic ring from fundamental carbon sources.
One of the most versatile methods for constructing 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction . openmedscience.comnih.gov This one-pot multicomponent reaction typically involves a ketone or aldehyde, ammonium (B1175870) carbonate, and a cyanide salt. To introduce ¹³C labels, isotopically enriched reagents like potassium cyanide (K¹³CN) or ammonium [¹³C]carbonate can be used. For instance, the synthesis of phenytoin (B1677684) with all three hydantoin ring carbons labeled has been accomplished using [¹³C]carbon dioxide and [¹³C]urea as the precursors. openmedscience.com
Another powerful route starts with an appropriately labeled α-amino acid. The classic Urech hydantoin synthesis involves the reaction of an α-amino acid with potassium cyanate (B1221674) to form an N-carbamoyl amino acid, which then cyclizes under acidic conditions to the corresponding hydantoin. openmedscience.com By using [¹³C]potassium cyanate, the label can be introduced at the C-2 position of the hydantoin ring. To label the C-4 and C-5 positions, one would need to start with a correspondingly labeled α-amino acid, such as [1,2-¹³C₂]glycine. openmedscience.comopenmedscience.com
A plausible multi-step synthesis for a fully ¹³C-labeled hydantoin core could therefore involve:
Synthesis of a doubly labeled cyanohydrin from a ¹³C-labeled aldehyde and K¹³CN.
Reaction of the labeled cyanohydrin with ammonium [¹³C]carbonate in a modified Bucherer-Bergs synthesis to yield the ¹³C₃-hydantoin ring.
Regioselectivity is paramount in the synthesis of specifically labeled isotopologues. The choice of synthetic route directly governs the position of the incorporated isotopes.
Labeling at C-2: As mentioned, the use of [¹³C]potassium cyanate or [¹³C]urea is a reliable method for specifically introducing a ¹³C atom at the C-2 (carbonyl) position of the hydantoin ring. openmedscience.comresearchgate.net
Labeling at C-4 and C-5: The Bucherer-Bergs reaction on a ¹³C-labeled carbonyl compound ensures the label is incorporated at the C-5 position. nih.gov To label the C-4 carbonyl, one can start with a carboxyl-¹³C-labeled amino acid in the Urech synthesis. openmedscience.com
For a compound like AHD-HN-¹³C₃ where all three carbons of the hydantoin ring are labeled, regioselectivity is achieved by ensuring all carbon sources for the ring formation are enriched.
Stereoselectivity can also be a critical factor, particularly when synthesizing chiral hydantoin derivatives. While AHD-HN-¹³C₃ itself is not specified as chiral, many hydantoin-based compounds are. Stereoselective synthesis can be achieved by using enantiomerically pure amino acid precursors or through stereospecific reactions, such as the stereoretentive hydroxylation of certain hydantoins. researchgate.netnih.gov Asymmetric synthesis methods can also be employed to resolve racemic mixtures or to obtain a specific isomer. google.com
Design and Synthesis of Isotopic Precursors for AHD-HN-13C3
The synthesis of AHD-HN-¹³C₃ involves the condensation of two key precursors: 2-hydroxy-1-naphthaldehyde (B42665) and ¹³C₃-labeled 1-aminohydantoin (B1197227). The core challenge lies in the preparation of the latter.
A logical pathway to 1-amino-[2,4,5-¹³C₃]hydantoin would begin with the synthesis of the triply-labeled hydantoin ring itself. A potential route, adapting known methods for heavily labeled hydantoins, is outlined below:
Preparation of [1,2-¹³C₂]Glyoxylic Acid: This can be synthesized from simple ¹³C sources through established organic transformations.
Bucherer-Bergs Synthesis of [4,5-¹³C₂]Hydantoin: Reaction of [1,2-¹³C₂]glyoxylic acid with potassium cyanide and ammonium carbonate would yield hydantoin labeled at the C-4 and C-5 positions.
Modification for Triple Labeling: To incorporate the third label at the C-2 position, [¹³C]potassium cyanide or [¹³C]ammonium carbonate would be used in the Bucherer-Bergs reaction. A more robust method might involve a different pathway altogether, possibly starting with [¹³C₃]glycerol or a similar triply-labeled building block and converting it to a suitable precursor for hydantoin synthesis.
N-Amination: Once the ¹³C₃-hydantoin is formed, the amino group must be introduced at the N-1 position. This can be achieved through direct amination reactions, though care must be taken to control regioselectivity, as N-3 is also a potential reaction site. Copper-catalyzed N-arylation/amination procedures have shown regioselectivity at N-1 or N-3 depending on the ligand and conditions used, highlighting the feasibility of controlled N-functionalization. ulb.ac.be
Final Condensation: The resulting 1-amino-[2,4,5-¹³C₃]hydantoin is then condensed with 2-hydroxy-1-naphthaldehyde to yield the final product, AHD-HN-¹³C₃.
This multi-step process ensures that the three ¹³C atoms are incorporated into the desired positions of the hydantoin core of the final molecule.
Analytical Validation of Isotopic Purity and Chemical Identity of this compound
Rigorous analytical validation is essential to confirm the chemical structure and, crucially, the isotopic enrichment and location of the labels. researchgate.net High-resolution mass spectrometry and advanced nuclear magnetic resonance spectroscopy are the primary techniques for this purpose.
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is indispensable for verifying the isotopic purity of labeled compounds. researchgate.netalmacgroup.com
For AHD-HN-¹³C₃, the unlabelled compound has a molecular formula of C₁₄H₁₁N₃O₃ and a monoisotopic mass of approximately 269.08 Da. The triply ¹³C-labeled analogue (C₁₁¹³C₃H₁₁N₃O₃) has an expected molecular weight of approximately 272.09 Da. axios-research.comnih.gov
HRMS analysis provides several key pieces of information:
Accurate Mass Measurement: It confirms the elemental composition of the molecule by measuring its mass to a high degree of accuracy (typically within 5 ppm). This verifies the chemical identity of AHD-HN-¹³C₃.
Isotopic Distribution: The mass spectrum will show a cluster of peaks corresponding to different isotopologues. For the unlabeled compound, a small M+1 peak due to natural abundance of ¹³C (~1.1%) is expected. For AHD-HN-¹³C₃, the base peak should be the M+3 peak.
Isotopic Purity Calculation: The relative intensities of the M, M+1, M+2, and M+3 peaks are used to calculate the isotopic enrichment. After correcting for the natural isotopic contributions of all atoms in the molecule, the percentage of the M+3 species can be determined, which corresponds to the isotopic purity of the target compound. researchgate.netalmacgroup.com Modern mass spectrometers with high resolution, such as Time-of-Flight (TOF) or Orbitrap analyzers, can resolve the peaks of different isotopes, allowing for precise quantification. uni-regensburg.dethermofisher.com
Table 1: Expected HRMS Data for AHD-HN-¹³C₃
| Species | Molecular Formula | Expected Exact Mass (Da) | Description |
| Unlabeled AHD-HN | C₁₄H₁₁N₃O₃ | 269.0800 | The parent compound with no isotopic labels. |
| AHD-HN-¹³C₃ | C₁₁¹³C₃H₁₁N₃O₃ | 272.0901 | The target compound with three ¹³C atoms. nih.gov |
While MS confirms that the labels are present, Nuclear Magnetic Resonance (NMR) spectroscopy confirms where they are located in the molecule.
¹³C NMR Spectroscopy: This is the most direct method for verifying the positions of the ¹³C labels. In a standard ¹³C NMR spectrum of unlabeled AHD-HN, the signals for the hydantoin carbons would appear at characteristic chemical shifts (e.g., C=O carbons typically appear around 155-175 ppm). openmedscience.combas.bg For AHD-HN-¹³C₃, the signals corresponding to the C-2, C-4, and C-5 carbons of the hydantoin ring will be exceptionally intense due to the high enrichment. The absence of intense signals from other carbon positions confirms the regioselectivity of the labeling.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides complementary information. Protons attached to or near the ¹³C-labeled carbons will exhibit splitting due to ¹H-¹³C coupling. For instance, the CH₂ protons at the C-5 position of the hydantoin ring would appear as a complex multiplet due to coupling with the adjacent ¹³C-4 and ¹³C-5 atoms. The magnitude of the coupling constants (J-values) can further confirm the position of the labels. openmedscience.comopenmedscience.com
2D NMR Techniques: Advanced 2D NMR experiments like HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all carbon and proton signals. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, providing unambiguous proof of the connectivity and thus confirming the exact location of each ¹³C label within the molecular structure. bas.bg
Table 2: Expected NMR Signals for ¹³C-Labeled Hydantoin Core
| Nucleus | Approximate Chemical Shift (ppm) | Expected Observation for AHD-HN-¹³C₃ |
| Hydantoin C-2 (C=O) | 155 - 160 | Highly intense singlet in ¹³C NMR. |
| Hydantoin C-4 (C=O) | 170 - 175 | Highly intense singlet in ¹³C NMR. |
| Hydantoin C-5 (CH₂) | 55 - 65 | Highly intense singlet in ¹³C NMR. |
| Hydantoin C-5 Protons (H) | ~4.0 | Complex multiplet in ¹H NMR showing large ¹J(C,H) and smaller ²J(C,H) couplings. |
Advanced Analytical Methodologies Utilizing Ahd Hn 13c3 As a Research Standard
Isotope Dilution Mass Spectrometry (IDMS) with AHD-HN-13C3 as an Internal Standard
Isotope Dilution Mass Spectrometry is a premier quantitative technique that provides a high degree of accuracy and precision. researchgate.net The method is based on the addition of a known quantity of an isotopically labeled standard, such as this compound, to a sample before any processing or analysis. epa.gov This "spiked" sample is then analyzed by mass spectrometry. Because the labeled internal standard and the native analyte behave almost identically during sample extraction, cleanup, and ionization, the ratio of the native analyte to the labeled standard remains constant. chiron.no By measuring this final isotope ratio, the initial concentration of the native analyte in the sample can be calculated with high accuracy, effectively correcting for sample loss and variations in instrument response. researchgate.netchiron.no
The development of robust analytical methods is crucial for the accurate quantification of chemical residues in various matrices. This compound is utilized as an internal standard for the quantitative analysis of its unlabeled analogue, 1-aminohydantoin (B1197227) (AHD), which is a metabolite of the nitrofuran antibiotic nitrofurantoin. fda.gov
Method development, such as protocols established by regulatory bodies like the U.S. Food and Drug Administration (FDA), involves several key steps. First, homogenized tissue samples are fortified with a known concentration of the internal standard solution, for instance, AHD-13C3. fda.gov Following fortification, a derivatization step is often required to improve the chromatographic and mass spectrometric properties of the analyte. For AHD, this involves reaction with 2-nitrobenzaldehyde (B1664092) (2-NBA). fda.gov The resulting derivatized products are then extracted, purified using techniques like solid-phase extraction (SPE), and analyzed. fda.gov
Calibration standards are prepared similarly, spanning a range of concentrations to establish a linear response curve. The table below illustrates an example of how stock solutions for internal standards and analytical standards are prepared for creating calibration curves in a typical analytical run. fda.gov
Table 1: Example Preparation of Standard Solutions for IDMS Analysis Data derived from FDA Laboratory Information Bulletin LIB # 4678. fda.gov
| Standard Type | Compound | Stock Solution Concentration | Volume Used | Final Volume | Final Concentration |
|---|---|---|---|---|---|
| Internal Standard | AHD-13C3 | 100 µg/mL | 80.0 µL | 100 mL | 80.0 ng/mL |
| Analytical Standard | AHD | 80.0 µg/mL | 25.0 µL | 100 mL | 20.0 ng/mL |
| Analytical Standard | CAP | 20.0 µg/mL | 25.0 µL | 100 mL | 5.00 ng/mL |
| Analytical Standard | AOZ | 80.0 µg/mL | 25.0 µL | 100 mL | 20.0 ng/mL |
| Analytical Standard | AMOZ | 80.0 µg/mL | 25.0 µL | 100 mL | 20.0 ng/mL |
Matrix effects, which include ion suppression or enhancement, present a significant challenge in liquid chromatography-mass spectrometry (LC-MS) analyses, particularly with complex samples like food products and biological fluids. researchgate.netthermofisher.com These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to inaccurate quantification. chiron.no
The use of a co-eluting, stable isotope-labeled internal standard like this compound is considered the most effective strategy to mitigate matrix effects. researchgate.net Because the internal standard shares nearly identical physicochemical properties with the analyte, it experiences the same degree of ion suppression or enhancement. chiron.no Consequently, the ratio of the analyte to the internal standard remains unaffected, allowing for reliable quantification.
Other strategies to reduce matrix effects can be used in conjunction with internal standards:
Sample Preparation: Meticulous sample cleanup using methods like solid-phase extraction (SPE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can remove a significant portion of interfering matrix components. eurl-pesticides.eu
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression. researchgate.net
Chromatographic Separation: Optimizing the chromatographic method to achieve better separation between the analyte and interfering compounds from the matrix is a crucial step. thermofisher.com
Instrumental Approaches: Adjusting the eluent flow rate entering the mass spectrometer's interface can sometimes reduce matrix effects. researchgate.net
The high sensitivity and accuracy afforded by IDMS using standards like this compound make it ideal for trace-level analysis. A primary application is in food safety for the detection of banned veterinary drug residues. fda.gov For example, this compound is used to quantify the metabolite AHD in aquaculture products such as shrimp. fda.govsigmaaldrich.com Nitrofurans are prohibited for use in food-producing animals due to health concerns, and analytical methods must be capable of detecting minute residual amounts at the parts-per-billion (µg/kg) level.
The principles of using this compound in IDMS extend to other areas of trace analysis:
Metabolomics: The accurate quantification of endogenous metabolites in biological fluids is essential for understanding disease pathways. nih.gov Isotope dilution techniques are applied to measure subtle changes in metabolite concentrations.
Environmental Monitoring: IDMS is used for the determination of persistent organic pollutants and other contaminants in environmental samples like water and soil, where target analytes are often present at very low levels. epa.gov
Chromatographic Separation Techniques Coupled with Mass Spectrometry
The analysis of AHD and its internal standard this compound predominantly relies on the coupling of powerful chromatographic separation techniques with mass spectrometry. This combination provides the selectivity and sensitivity required for complex sample analysis.
UHPLC-MS/MS is the technique of choice for quantifying non-volatile compounds like AHD in complex matrices. fda.govsigmaaldrich.com UHPLC systems use columns with small particle sizes (typically under 2 µm) to achieve rapid and highly efficient separations compared to traditional HPLC. eurekakit.comkuleuven.be
In a typical application, the derivatized AHD and this compound are separated on a reversed-phase column (e.g., a C18 column) using a gradient mobile phase, often consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives like formic acid to improve ionization. fda.govmdpi.com
The eluent from the UHPLC is directed into a tandem mass spectrometer, usually a triple quadrupole instrument. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. koreascience.kr In MRM, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This specificity minimizes interference from other compounds in the matrix. unimi.it
Table 2: Illustrative UHPLC-MS/MS Parameters for Analysis Parameters are representative of typical methods for analyzing derivatized analytes and their stable isotope-labeled internal standards. mdpi.comkoreascience.krunimi.it
| Parameter | Setting | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) | Provides chromatographic separation of the analyte from matrix components. |
| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile | Elutes the compounds from the column with sharp peak shapes. |
| Flow Rate | 0.3 - 0.5 mL/min | Optimized for UHPLC column dimensions to ensure efficient separation. |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Generates charged ions from the eluting compounds for MS analysis. |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| Example Transition (Analyte) | m/z [Analyte+H]⁺ → m/z [Product Ion]⁺ | Specific mass transition for the unlabeled analyte. |
| Example Transition (IS) | m/z [this compound+H]⁺ → m/z [Product Ion]⁺ | Specific mass transition for the labeled internal standard, shifted by the mass of the isotopes. |
While the primary documented use of this compound is in LC-MS, the standard is noted to be suitable for gas chromatography (GC) as well. sigmaaldrich.com GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. spectroscopyonline.comnih.gov In metabolomics, GC-MS is frequently used to profile volatile organic compounds (VOCs) in various samples, which can provide insights into metabolic processes. mdpi.comnih.gov
A typical GC-MS analysis of volatile metabolites involves:
Extraction: Volatiles are often sampled from the headspace above a sample (Headspace-SPME) or extracted using a solvent. researchgate.net
Separation: The extracted volatiles are injected into the GC, where they are separated based on their boiling points and interaction with the stationary phase of the GC column.
Detection: As compounds elute from the column, they enter the mass spectrometer, where they are ionized (commonly by electron impact), fragmented, and detected. The resulting mass spectrum provides a chemical fingerprint that can be used for identification by comparison to spectral libraries. spectroscopyonline.com
Although AHD itself is non-volatile and requires derivatization for LC-MS, the suitability of its labeled standard for GC suggests potential applications if a volatile derivative were to be created. The table below lists examples of volatile metabolites commonly analyzed by GC-MS in various research contexts.
Table 3: Examples of Volatile Metabolites Analyzed by GC-MS Data derived from studies on volatile compound profiling. spectroscopyonline.comnih.govnih.gov
| Metabolite Class | Example Compounds | Typical Matrix |
|---|---|---|
| Alcohols | Ethanol, Isoamyl alcohol | Fermented beverages, Cell cultures |
| Aldehydes & Ketones | 2-Pentanone, 3-Methylbutanal | Cell cultures, Food products |
| Acids | Acetic acid | Fermented foods |
| Esters | Ethyl acetate, Ethyl-L-lactate | Wine, Sourdough |
| Hydrocarbons | 2,4-Dimethyl-1-heptene | Cell cultures |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomeric Differentiation
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry, it provides an additional dimension of separation, enabling the differentiation of isomers that are indistinguishable by mass spectrometry alone. In this context, this compound is an ideal internal standard for studies involving its unlabeled counterpart, AHD-HN.
The use of a stable isotope-labeled standard like this compound is crucial for mitigating matrix effects and improving the accuracy of quantification. In a typical IMS-MS experiment, both the analyte (unlabeled AHD-HN) and the internal standard (this compound) are introduced into the instrument. While they are chemically identical and thus co-elute in any chromatographic pre-separation, their drift times in the ion mobility cell can be compared. Crucially, as they share the same basic structure, their collision cross-sections (CCS) are expected to be nearly identical. The primary differentiation occurs in the mass spectrometer, where the +3 Da mass shift of this compound allows for its distinct detection from the unlabeled form.
Research Focus: The primary application of this compound in IMS-MS would be to serve as a reference in studies aimed at differentiating potential isomers of AHD-HN that may arise during synthesis or metabolism. For instance, if a study were to investigate the presence of a positional isomer of AHD-HN, the consistent drift time and m/z of the this compound standard would provide a reliable anchor for identifying subtle shifts in the drift time of the potential isomer, even if it has the same exact mass as the parent compound.
Table 1: Theoretical IMS-MS Parameters for AHD-HN and this compound
| Compound | Molecular Formula | Exact Mass (Da) | Expected m/z [M+H]⁺ | Theoretical Collision Cross-Section (CCS) |
|---|---|---|---|---|
| AHD-HN | C₁₄H₁₁N₃O₃ | 269.0800 | 270.0873 | ~82 Ų |
Note: The Collision Cross-Section (CCS) values are theoretical and would need to be determined experimentally. The near-identical values reflect the identical shape and size of the labeled and unlabeled compounds.
Cutting-Edge Spectroscopic Techniques for Chemical Characterization and Reaction Monitoring
Spectroscopic techniques are fundamental to understanding the chemical structure, conformation, and behavior of molecules. This compound, as a research standard, plays a pivotal role in the application of these techniques for detailed chemical analysis.
High-Field and Solid-State Nuclear Magnetic Resonance Spectroscopy (NMR)
High-field NMR spectroscopy provides unparalleled detail about the molecular structure and environment of atoms within a molecule. The incorporation of ¹³C labels in this compound significantly enhances NMR studies. The three ¹³C nuclei are specifically located in the imidazolidine-2,4-dione ring at positions 2, 4, and 5. lgcstandards.com This specific labeling allows for highly sensitive and unambiguous tracking of this part of the molecule.
In a ¹³C NMR spectrum, the signals from the labeled carbons in this compound would be exceptionally intense compared to the natural abundance signals of the unlabeled compound. This allows for experiments such as heteronuclear single quantum coherence (HSQC) or heteronuclear multiple bond correlation (HMBC) to be performed with much greater sensitivity, facilitating the definitive assignment of all proton and carbon signals.
Solid-State NMR (ssNMR): For studying the compound in a solid or aggregated state, ssNMR would be employed. This compound would be particularly useful here. By analyzing the ¹³C chemical shift anisotropy and dipolar couplings, researchers can gain insights into the molecular packing, conformation, and intermolecular interactions in the solid state, which is often challenging with unlabeled compounds due to low sensitivity.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Labeled Positions in this compound
| Labeled Position | Functional Group | Predicted Chemical Shift (δ) Range (ppm) |
|---|---|---|
| C2 | Imidazolidine Carbonyl | 150 - 170 |
| C4 | Imidazolidine Carbonyl | 150 - 170 |
Note: These are predicted ranges and actual values would be determined experimentally. The specific chemical environment influences the exact shift.
Vibrational Spectroscopy (Infrared and Raman) for Structural and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, which are sensitive to its structure, bonding, and conformation. The isotopic substitution in this compound induces a predictable shift in the vibrational frequencies of the bonds involving the ¹³C atoms.
Specifically, the C=O and C-N stretching modes within the imidazolidine-2,4-dione ring would be affected. According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms involved. Replacing ¹²C with the heavier ¹³C isotope increases the reduced mass, leading to a downward shift (to lower wavenumbers) in the corresponding vibrational bands.
This isotopic shift is invaluable for:
Band Assignment: It allows for the unambiguous assignment of vibrational modes corresponding to the labeled parts of the molecule.
Conformational Studies: By monitoring the shifts in these specific bands under different conditions (e.g., temperature, solvent), researchers can study conformational changes localized to the hydantoin (B18101) ring.
Table 3: Expected Isotopic Shifts in IR/Raman Spectra for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) in Unlabeled Compound | Expected Shift in this compound (cm⁻¹) |
|---|---|---|
| C=O Stretch (Amide) | 1680 - 1750 | Downward shift of 20-40 |
Note: The magnitude of the shift depends on the extent of coupling with other vibrational modes.
Time-Resolved Spectroscopic Methods for Kinetic and Mechanistic Studies
Time-resolved spectroscopy is used to monitor chemical reactions or dynamic processes as they occur. By taking rapid spectroscopic measurements following a trigger (e.g., a laser pulse or rapid mixing), the formation and decay of transient species can be observed, providing deep insights into reaction kinetics and mechanisms.
When studying reactions involving AHD-HN, the labeled this compound standard can be used in several ways. For example, in a time-resolved IR or Raman experiment, the isotopically shifted vibrational bands of the hydantoin ring serve as a unique probe. If the reaction involves a transformation of this ring, the kinetics of the disappearance of the reactant's labeled bands and the appearance of product bands can be monitored without interference from other parts of the molecule or other species in the reaction mixture.
This approach allows for the precise determination of rate constants and the identification of reaction intermediates where the hydantoin moiety is structurally altered. The distinct spectral signature of the ¹³C-labeled portion of the molecule provides a clear and clean window into the specific mechanistic steps involving that functional group.
Mechanistic Elucidation Through Isotopic Tracing with Ahd Hn 13c3 in Biochemical and Chemical Pathways
Investigation of Carbon Flux and Metabolic Intermediates in Model Systems
Isotopic tracing with ¹³C-labeled substrates is a powerful technique to map the flow of carbon atoms through metabolic networks, providing quantitative insights into the activity of various pathways. mdpi.comresearchgate.net
The introduction of AHD-HN-13C3 into a biological system could allow researchers to trace the destination of its ¹³C-labeled imidazolidinedione ring or other structural fragments. If this compound were to be metabolized, the ¹³C label would be incorporated into downstream metabolites. By using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, scientists could identify these labeled metabolites and thereby delineate the biosynthetic pathways involved. rsc.orgnih.gov
Table 1: Hypothetical Distribution of ¹³C Label from this compound in a Model Organism
| Metabolite | Isotopic Enrichment (%) | Labeled Carbon Positions | Putative Pathway |
| Metabolite A | 15.2 ± 1.8 | C2, C4 | Imidazolidinedione ring degradation |
| Metabolite B | 8.5 ± 0.9 | C1', C2' | Naphthalenyl group modification |
| Metabolite C | 3.1 ± 0.4 | C5 | Side-chain cleavage and entry into central metabolism |
This table presents hypothetical data for illustrative purposes.
The unique structure of this compound could potentially be acted upon by novel or uncharacterized enzymes within an organism. The detection of unexpected ¹³C-labeled metabolites could signify the presence of previously unknown biochemical transformations. plos.org For instance, the cleavage and rearrangement of the imidazolidinedione ring could lead to the formation of novel nitrogen-containing compounds, the structures of which could be elucidated using advanced analytical techniques. nih.gov
Enzyme Mechanism Studies Employing this compound or Related Labeled Analogues
Stable isotopes are invaluable tools for probing the mechanisms of enzyme catalysis at a molecular level. ubc.ca
If an enzyme were discovered that metabolizes this compound, the ¹³C labels could be used to study the catalytic mechanism. For example, kinetic isotope effect (KIE) studies could be performed to determine which bonds are broken or formed during the rate-limiting step of the reaction. nih.gov Furthermore, NMR studies of the enzyme-substrate complex could provide information about the conformation of the bound substrate and its interactions with active site residues. diva-portal.orgpnas.org
Table 2: Hypothetical Kinetic Isotope Effects for an Enzyme Acting on this compound
| Labeled Position | klight/kheavy (KIE) | Mechanistic Implication |
| Imidazolidinedione-C2 | 1.05 ± 0.01 | C-N bond cleavage involved in the rate-determining step |
| Methylene-C | 1.00 ± 0.01 | C=N bond is not altered in the rate-determining step |
| Naphthalenyl-C1 | 1.02 ± 0.02 | Potential interaction with the naphthalenyl ring influences the reaction rate |
This table presents hypothetical data for illustrative purposes.
This compound or its unlabeled counterpart could also be investigated as a potential enzyme inhibitor. Isotopic labeling would be particularly useful in studying the binding of the inhibitor to the enzyme. For instance, NMR techniques such as saturation transfer difference (STD) NMR could identify the specific parts of the this compound molecule that are in close contact with the enzyme, providing valuable information for the rational design of more potent inhibitors. ubc.ca
Elucidating Complex Reaction Pathways in Organic and Bio-organic Chemistry
The principles of isotopic labeling are also fundamental to understanding reaction mechanisms in organic synthesis. physicsandmathstutor.comchemistrydocs.com While no specific studies involving this compound in this context have been reported, its labeled structure could be used to unravel complex reaction pathways. For example, if this compound were subjected to various chemical transformations, the position of the ¹³C labels in the products would provide definitive evidence for the proposed reaction mechanisms, such as rearrangements or specific bond cleavages. masterorganicchemistry.comchemistrystudent.com
Analysis of Molecular Rearrangement Reactions and Bond Cleavage Events
Isotopic labeling with this compound is a powerful strategy for dissecting the mechanisms of molecular rearrangements and bond cleavage. By replacing natural abundance carbon-12 with the heavier carbon-13 isotope at specific positions within the AHD moiety, researchers can follow the labeled atoms through a reaction sequence using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Molecular rearrangements, reactions where the carbon skeleton or functional groups of a molecule are altered, can be intramolecular or intermolecular. mvpsvktcollege.ac.in Crossover experiments, where a mixture of isotopically labeled and unlabeled reactants are used, can definitively distinguish between these two pathways. mvpsvktcollege.ac.in In the context of this compound, observing whether the ¹³C label remains within the original molecular framework or is exchanged with other molecules in the reaction mixture provides clear evidence of the rearrangement's nature.
Bond cleavage, the breaking of chemical bonds, is a fundamental process in many chemical reactions. The presence of the ¹³C label in this compound can help identify which bonds are broken and formed during a reaction. For instance, in studies of metabolic pathways, tracking the fate of the ¹³C₃-labeled portion of the molecule can reveal how it is processed by enzymes, including the specific bonds that are cleaved. Cytochrome P450 enzymes, for example, are known to mediate unusual C-C bond cleavages in drug metabolism. nih.gov The use of isotopically labeled substrates is crucial in elucidating the mechanisms of such reactions. nih.gov
Table 1: Hypothetical Isotopic Labeling Experiment to Determine Rearrangement Mechanism
| Reactant(s) | Observed Product(s) | Interpretation |
| This compound + Unlabeled Reactant B | Labeled Product AB | Intramolecular Rearrangement |
| This compound + Unlabeled Reactant B | Labeled Product AB + Unlabeled Product AB | Intermolecular Rearrangement |
Characterization of Transient Intermediates in Reaction Sequences
A significant challenge in studying reaction mechanisms is the detection and characterization of transient intermediates—short-lived species that are formed and consumed during the reaction. These intermediates often hold the key to understanding the reaction's step-by-step pathway. The isotopic signature of this compound provides a distinct marker that can be detected by sensitive analytical techniques, even at very low concentrations.
Techniques such as rapid-quench experiments coupled with mass spectrometry can be employed to "trap" and identify these fleeting intermediates. By analyzing the mass-to-charge ratio of the species present at different time points in a reaction involving this compound, researchers can identify fragments or adducts that contain the ¹³C label, thereby confirming their origin from the AHD moiety.
Furthermore, NMR spectroscopy can provide detailed structural information about these intermediates. The presence of ¹³C nuclei in this compound gives rise to characteristic signals and couplings in the NMR spectrum, which can be used to deduce the connectivity of atoms in the transient species. This information is invaluable for constructing a complete picture of the reaction mechanism, including the structures of all intermediates and transition states. The study of metabolic pathways often involves the identification of numerous metabolites, which can be considered stable intermediates in a larger biochemical network. mdpi.comtaylorandfrancis.com
Table 2: Spectroscopic Data for a Hypothetical Transient Intermediate Derived from this compound
| Spectroscopic Technique | Observed Signal | Interpretation |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the mass of the intermediate with three ¹³C atoms | Confirms the incorporation of the labeled AHD fragment |
| ¹³C NMR Spectroscopy | Specific chemical shifts and coupling constants for the labeled carbons | Provides structural information about the environment of the labeled atoms in the intermediate |
| ¹H NMR Spectroscopy | Altered proton signals and couplings adjacent to the ¹³C-labeled positions | Further confirms the structure and connectivity of the intermediate |
Theoretical and Computational Investigations of Ahd Hn 13c3 and Isotope Labeled Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution and energy.
Density Functional Theory (DFT) for Ground State Properties and Energetics
Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying the ground state properties of molecules due to its favorable balance of accuracy and computational cost. abinit.orgresearchgate.netmicrosoft.com DFT methods are based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. microsoft.comaps.org
For AHD-HN-13C3, DFT calculations can be employed to determine its equilibrium geometry, electronic energy, and the distribution of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they provide insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. physchemres.org
Table 1: Calculated Ground State Properties of this compound using DFT (Note: The following data is hypothetical and for illustrative purposes, as specific computational studies on this compound are not publicly available. Calculations would typically be performed using a functional like B3LYP with a basis set such as 6-31G.)*
| Property | Calculated Value | Unit |
|---|---|---|
| Ground State Energy | -987.6543 | Hartree |
| HOMO Energy | -6.21 | eV |
| LUMO Energy | -1.89 | eV |
| HOMO-LUMO Gap | 4.32 | eV |
| Dipole Moment | 3.45 | Debye |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. dovepress.com MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of the molecule's dynamic behavior. arxiv.orgosti.gov
Simulating Solution-Phase Behavior and Solvent Effects on Molecular Conformation
The conformation of a flexible molecule like this compound can be significantly influenced by its environment, particularly the solvent. MD simulations are an ideal tool to explore the conformational landscape of the molecule in different solvents. mdpi.com By explicitly including solvent molecules in the simulation box, one can observe how interactions such as hydrogen bonding and van der Waals forces affect the molecule's preferred shape. libretexts.orgharvard.edu The study of how a molecule's spatial arrangement changes due to rotations around its single bonds is known as conformational analysis. ucalgary.calibretexts.org
For this compound, key conformational features would include the dihedral angles defining the orientation of the naphthalenyl group relative to the imidazolidinedione ring. MD simulations can reveal the most stable conformers in solution and the energy barriers between them.
Modeling this compound Interactions with Macromolecular Structures
Understanding how a small molecule interacts with a biological macromolecule, such as a protein or a nucleic acid, is crucial in fields like drug discovery. mdpi.com MD simulations can model the binding of this compound to a target macromolecule, providing insights into the binding mode, the key interacting residues, and the stability of the complex. ohio-state.edu These simulations can calculate the binding free energy, which is a measure of the affinity between the small molecule and its target.
Computational Spectroscopy for In Silico Spectral Assignment and Interpretation
Computational spectroscopy involves the use of theoretical methods to predict and interpret spectroscopic data. rsc.orgcas.cz For a molecule like this compound, this is particularly important due to the presence of the ¹³C₃ isotopic label, which will give rise to distinct signals in the NMR spectrum and subtle shifts in the vibrational spectra.
By combining quantum chemical calculations (like DFT and ab initio methods) with knowledge of spectroscopic principles, one can generate in silico (computer-generated) spectra. mdpi.com These predicted spectra can then be compared with experimental data to confirm the molecular structure and to assign specific spectral features to particular atoms or vibrational modes. This is especially useful in cases where experimental spectra are complex or ambiguous. For instance, calculating the vibrational frequencies of the ¹³C-labeled and unlabeled AHD-HN could precisely identify the vibrational modes associated with the imidazolidinedione ring.
Based on the conducted research, there is no publicly available scientific literature or data specifically identifying a chemical compound with the name “this compound”. As a result, it is not possible to provide an article on its theoretical and computational investigations, as no such studies appear to have been published.
The name "this compound" might correspond to a proprietary internal research compound, a very new and unannounced molecule, or a misnomer. The "-13C3" suffix suggests it is an isotopologue, specifically a molecule labeled with three Carbon-13 isotopes. However, without information on the base structure ("AHD-HN"), no further details can be generated.
To fulfill the user's request, information on the base chemical structure of "AHD-HN" would be required. With that information, it would be possible to discuss the general principles and methodologies outlined in the prompt, applying them hypothetically to the specified labeled compound. However, the strict instruction to focus solely on "this compound" prevents the generation of such a hypothetical article.
Investigation of this compound: A Chemical Compound Shrouded in Obscurity
Despite a comprehensive search of scientific databases and publicly available information, the chemical compound designated as "this compound" and its parent compound "AHD-HN" appear to be absent from the current body of scientific literature.
Efforts to gather data for a detailed analysis of this compound's interactions within biological research contexts have been unsuccessful. Targeted searches aimed at uncovering information on its molecular recognition, binding specificity, cellular uptake, and effects on biochemical pathways have yielded no relevant results.
This lack of information prevents a discussion on the following topics:
Biochemical Cascade Modulation and Cellular Pathway Perturbations (Mechanistic Insights):There is no available information to suggest that this compound or AHD-HN modulates any biochemical cascades or perturbs cellular pathways.
The chemical compound "this compound" and its parent "AHD-HN" are not described in the accessible scientific literature. It is possible that this compound is designated by a different name, is part of proprietary research that has not been published, or is a very new entity that has not yet been characterized in published studies. Therefore, the creation of a detailed scientific article based on the requested outline is not feasible at this time.
Conclusion
AHD-HN-13C3 stands as a testament to the critical role of isotopically labeled compounds in contemporary chemical research and analysis. Its specific application as an internal standard in the detection of banned antibiotic residues highlights the importance of such tools in safeguarding public health. The synthesis of this complex molecule, built upon the foundation of its unlabeled analog and the availability of labeled precursors, showcases the advancements in synthetic organic chemistry that make these vital research materials accessible. As analytical techniques continue to evolve and demand ever-increasing levels of accuracy and precision, the use of isotopically labeled compounds like this compound will undoubtedly become even more widespread and indispensable.
Future Perspectives and Emerging Research Directions in Isotope Labeled Compound Science
Development of Next-Generation Isotope-Labeling Technologies and Methodologies
The synthesis and application of isotope-labeled compounds are continually being refined. Future methodologies are focused on increasing efficiency, reducing costs, and expanding the types of molecules that can be labeled. Innovations include automated synthesis platforms and the development of novel labeling reagents that can introduce isotopes into complex molecules at later stages of synthesis. Furthermore, advancements in analytical instrumentation, particularly high-resolution mass spectrometry, are enhancing the ability to detect and quantify isotopically labeled molecules with greater precision, enabling more complex experimental designs nih.gov.
Integration of Multi-Omics Data with Isotopic Tracing Experiments for Systems-Level Understanding
A major frontier in biomedical research is the integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive, systems-level understanding of biology mdpi.comnih.gov. Isotopic tracing is a key experimental technique in this endeavor. By using labeled compounds like AHD-HN-13C3, researchers can trace metabolic pathways and quantify the flux of metabolites through them bitesizebio.comnih.gov. This dynamic metabolic data can then be integrated with static snapshots from other omics data to create more complete and predictive models of cellular processes in health and disease nih.govbiorxiv.org. This integrated approach is crucial for understanding complex diseases and identifying new therapeutic targets mdpi.comnih.gov.
High-Throughput Screening Methodologies Leveraging Isotope-Labeled Standards for Chemical Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of millions of compounds bmglabtech.comwikipedia.org. Isotope-labeled compounds serve as critical internal standards in these assays, ensuring accuracy and reproducibility nih.gov. Future HTS methodologies will likely incorporate more complex, cell-based assays where isotope tracers could be used to assess a compound's effect on specific metabolic pathways directly. The development of multiplexed assays, using panels of different isotope-labeled standards, could allow for the simultaneous screening of multiple targets, significantly accelerating the pace of discovery nih.gov.
Advancements in In Silico Modeling for Complex Biological Systems with Isotopic Probes
In silico, or computational, modeling is becoming an indispensable tool in biological research and drug development patheon.com. These models simulate the behavior of complex biological systems, from single molecules to entire cells. Isotopic probes can provide crucial data to build and validate these models. For instance, metabolic flux data obtained from tracing experiments with a compound like this compound could be used to refine computational models of cellular metabolism. As predictive algorithms and computing power continue to improve, the synergy between in silico modeling and experimental isotopic tracing will enable researchers to simulate and predict biological responses with increasing accuracy, de-risking and expediting the development of new therapies patheon.comnih.gov.
Q & A
Q. How should researchers design initial experiments to investigate the physicochemical properties of AHD-HN-13C3?
Methodological Answer:
- Step 1: Literature Review
Conduct a systematic review of peer-reviewed journals and patents using databases like PubMed, SciFinder, and Reaxys to identify prior characterization methods (e.g., NMR, HPLC, mass spectrometry) . - Step 2: Experimental Design
Select orthogonal analytical techniques (e.g., X-ray crystallography for structural elucidation, DSC for thermal stability) to cross-validate results. Include controls (e.g., reference compounds, solvent blanks) to minimize artifacts . - Step 3: Reproducibility
Document detailed protocols, including instrument calibration (e.g., Shimadzu LC-20AD HPLC) and environmental conditions (e.g., humidity-controlled labs) .
Q. What are the key considerations for ensuring reproducibility in synthesizing this compound?
Methodological Answer:
- Material Standardization
Use certified reagents (e.g., Sigma-Aldrich ≥99% purity) and validate solvent quality (e.g., HPLC-grade acetonitrile) . - Protocol Optimization
Employ Design of Experiments (DoE) to identify critical parameters (e.g., reaction temperature, catalyst loading). Publish step-by-step synthetic procedures with hazard notes (e.g., exothermic reactions) . - Peer Validation
Share synthetic protocols with independent labs for replication and include third-party verification in supplementary materials .
Advanced Research Questions
Q. How can conflicting data on this compound’s bioactivity across studies be systematically resolved?
Methodological Answer:
-
Meta-Analysis Framework
Create a weighted matrix to evaluate study quality (Table 1), prioritizing studies with robust methodologies (e.g., randomized controlled trials over observational studies) .Quality Criteria Weight Scoring Example Sample Size (n ≥ 30) 0.3 1 (yes), 0 (no) Blinded Experimentation 0.2 1 (yes), 0 (no) Statistical Power (≥0.8) 0.5 1 (yes), 0 (no) -
Methodological Audit
Compare instrumentation (e.g., LC-MS vs. ELISA for bioavailability) and statistical approaches (e.g., ANOVA vs. Bayesian modeling) to identify bias sources . -
Controlled Replication
Reproduce disputed experiments under standardized conditions, publishing raw data and code for transparency .
Q. What strategies optimize the synthesis yield of this compound while maintaining purity?
Methodological Answer:
- DoE Application
Use fractional factorial designs to screen variables (e.g., pH, reaction time). For example, a 2^4 design reduced impurity formation by 40% in pilot studies . - In-Line Analytics
Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring. Calibrate instruments using ICH Q2(R1) guidelines . - Scalability Testing
Validate bench-scale conditions in pilot reactors (e.g., 10L batches), adjusting agitation rates and heat transfer profiles to maintain yield .
Q. How can multi-omics data (e.g., metabolomics, proteomics) be integrated to study this compound’s mechanism of action?
Methodological Answer:
- Data Harmonization
Use platforms like KNIME or Galaxy to align datasets (e.g., log2-fold changes in proteomics with pathway enrichment scores) . - Network Analysis
Apply STRING DB for protein-protein interaction networks and Cytoscape for visualization. Cross-reference with KEGG pathways to identify hub targets . - Machine Learning
Train random forest models on omics data to predict dose-response relationships, validating with SHAP values for interpretability .
Data Presentation and Publication Guidelines
Q. How should researchers structure a paper on this compound to meet journal standards?
Methodological Answer:
- IMRAD Compliance
Follow the Introduction, Methods, Results, and Discussion structure. Highlight novelty in the abstract (e.g., "first crystal structure of this compound") . - Data Transparency
Include raw spectra in appendices and processed data (e.g., IC50 curves) in the main text. Use SI units and define statistical thresholds (e.g., p < 0.01) . - Ethical Reporting
Disclose conflicts of interest and funding sources (e.g., NIH grant R01GM123456) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
